Sulfurmycin B

描述

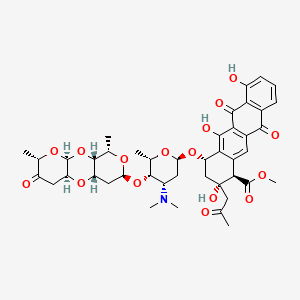

Sulfurmycin B is a member of the anthracycline class of antibiotics, structurally characterized by a tetracyclic aglycone core modified with a sugar moiety at the C-7 position . It is produced by Streptomyces galilaeus OBB-111, a mutant strain optimized for the biosynthesis of anthracycline derivatives. This compound exhibits potent activity against Gram-positive bacteria and demonstrates cytotoxic effects against P388 murine leukemia cells, making it a candidate for further exploration in oncology and infectious disease research . Its structural and functional properties align with other anthracyclines, such as doxorubicin and arugomycin, though distinct modifications in its glycosylation pattern influence its biological efficacy and toxicity profile.

属性

CAS 编号 |

78193-30-3 |

|---|---|

分子式 |

C43H51NO16 |

分子量 |

837.9 g/mol |

IUPAC 名称 |

methyl (1R,2S,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C43H51NO16/c1-17(45)15-43(52)16-29(33-22(35(43)41(51)53-7)11-23-34(38(33)50)37(49)32-21(36(23)48)9-8-10-25(32)46)58-30-12-24(44(5)6)39(19(3)54-30)59-31-14-27-40(20(4)55-31)60-42-28(57-27)13-26(47)18(2)56-42/h8-11,18-20,24,27-31,35,39-40,42,46,50,52H,12-16H2,1-7H3/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42-,43+/m0/s1 |

InChI 键 |

DONDQYGRHMLYMF-YVPSEDBZSA-N |

SMILES |

CC1C2C(CC(O1)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)OC8CC(=O)C(OC8O2)C |

手性 SMILES |

C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@@H]3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)O[C@H]8CC(=O)[C@@H](O[C@H]8O2)C |

规范 SMILES |

CC1C2C(CC(O1)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)OC8CC(=O)C(OC8O2)C |

同义词 |

sulfurmycin B |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Sulfurmycin B belongs to a family of anthracycline antibiotics that share a conserved aglycone backbone but differ in sugar substituents and oxidation states. Below is a comparative analysis of its structural and functional attributes relative to key analogs:

Table 1: Structural and Functional Comparison of this compound with Analogous Anthracyclines

Key Findings:

Structural Divergence: this compound and auramycins (A/B) share the C-7 glycosylation site but differ in sugar composition. The L-rhamnose group in this compound may enhance membrane permeability compared to the D-olivose in auramycins .

Biological Efficacy :

- This compound’s cytotoxicity against P388 leukemia cells is comparable to doxorubicin but with reduced cardiotoxicity in preliminary assays, likely due to its unique glycosylation pattern .

- Unlike arugomycin, this compound lacks activity against Gram-negative bacteria, suggesting its selectivity is influenced by structural rigidity or sugar-mediated target recognition .

Mechanistic Insights :

- Anthracyclines like doxorubicin act via DNA intercalation and topoisomerase inhibition, but this compound’s mechanism may involve alternative pathways, such as reactive oxygen species (ROS) generation, as observed in structurally related compounds .

常见问题

Q. How should conflicting data on this compound’s cytotoxicity be reconciled?

- Methodological Answer : Conduct parallel assays (MTT, LDH release) across multiple cell lines (e.g., HEK293, HepG2). Normalize data to cell count (e.g., via DAPI staining) and report selectivity indices (IC50 for pathogens vs. mammalian cells). Perform meta-analyses of existing studies to identify confounding factors (e.g., endotoxin contamination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。